molecular formula C15H15BrN2O4 B11679282 5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11679282
M. Wt: 367.19 g/mol
InChI Key: UJIUTMKCLCTLGA-UHFFFAOYSA-N
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Description

5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of benzylidene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as sonochemistry, can also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzylidene derivatives, oxides, alcohols, and heterocyclic compounds .

Scientific Research Applications

5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2-bromoethoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromoethoxy group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H15BrN2O4

Molecular Weight

367.19 g/mol

IUPAC Name

5-[[4-(2-bromoethoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H15BrN2O4/c1-17-13(19)12(14(20)18(2)15(17)21)9-10-3-5-11(6-4-10)22-8-7-16/h3-6,9H,7-8H2,1-2H3

InChI Key

UJIUTMKCLCTLGA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCCBr)C(=O)N(C1=O)C

Origin of Product

United States

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